![molecular formula C6H6KNO3 B3193545 potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate CAS No. 728897-00-5](/img/structure/B3193545.png)
potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate
Overview
Description
Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate, also known as KOCN or potassium cyanoethoxycarbene, is a reagent commonly used in organic chemistry. It is a colorless, crystalline solid that is highly reactive due to the presence of the cyano and carbene functional groups.
Scientific Research Applications
Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules. potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate can also be used as a nucleophile in reactions with electrophiles such as aldehydes and ketones.
Mechanism of Action
The mechanism of action of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate involves the formation of a carbene intermediate, which can then react with a variety of functional groups. The cyano group can also act as a leaving group in some reactions. The highly reactive nature of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate makes it a useful reagent in many organic reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate. However, it is known to be highly toxic and should be handled with care. It is important to note that potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate should not be used in drug development due to its toxic nature.
Advantages and Limitations for Lab Experiments
One advantage of using potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate in lab experiments is its highly reactive nature, which can facilitate the synthesis of complex molecules. However, its toxicity and potential for explosive reactions make it a hazardous reagent to work with. Proper safety precautions must be taken when handling potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate.
Future Directions
There are several future directions for the use of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate in scientific research. One area of interest is the development of new synthetic methods using potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate as a reagent. Another potential application is the use of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate in catalytic reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate.
Conclusion
In conclusion, potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate is a highly reactive reagent commonly used in organic chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate is a useful reagent in scientific research, its toxicity and potential for explosive reactions must be taken into consideration when working with it.
properties
IUPAC Name |
potassium;(Z)-1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1/b5-3-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXUQEBSHDKXKH-FBZPGIPVSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC#N)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C#N)/[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6KNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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